N'-(2-chlorophenyl)-N-prop-2-enyloxamide
Description
N'-(2-Chlorophenyl)-N-prop-2-enyloxamide is a substituted oxamide derivative characterized by a central oxamide group (–N–C(=O)–C(=O)–N–) functionalized with a 2-chlorophenyl moiety on one nitrogen atom and a propenyl (allyl) group on the other. Oxamides are diamide compounds with versatile applications in coordination chemistry, polymer synthesis, and bioactive molecule design due to their hydrogen-bonding capacity and structural rigidity. The 2-chlorophenyl substituent introduces steric bulk and electronic effects (e.g., electron-withdrawing Cl), which may influence solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-7-13-10(15)11(16)14-9-6-4-3-5-8(9)12/h2-6H,1,7H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBRLYHKNBXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-prop-2-enyloxamide typically involves the reaction of 2-chloroaniline with prop-2-enyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chloroaniline is reacted with prop-2-enyl isocyanate in the presence of a suitable solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of N’-(2-chlorophenyl)-N-prop-2-enyloxamide.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chlorophenyl)-N-prop-2-enyloxamide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced oxamide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparisons
Backbone Rigidity and Reactivity
- Oxamide vs. Phthalimide : Oxamides (e.g., the target compound) exhibit two amide groups, enabling stronger hydrogen-bonding networks compared to the cyclic imide structure of phthalimides (e.g., 3-chloro-N-phenyl-phthalimide). This difference affects their utility in polymer synthesis; phthalimides are preferred for high-performance polyimides due to thermal stability , while oxamides may serve as ligands or crosslinkers.
- Oxadiazole vs. Oxamide : The oxadiazole derivative in incorporates a sulfur atom and aromatic heterocycle, enhancing its bioactivity (e.g., enzyme inhibition) compared to the purely aliphatic oxamide backbone.
Substituent Effects
- Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound and the dihydropyridine derivative introduces steric hindrance and electron-withdrawing effects. However, in the dihydropyridine, this group enhances binding to calcium channels, whereas in oxamides, it may stabilize crystal packing via π-π interactions .
- Propenyl vs. Sulfanyl : The propenyl group in the target compound offers unsaturation for polymerization or Michael additions, contrasting with the sulfanyl group in , which contributes to thiol-mediated biological interactions.
Hydrogen-Bonding and Crystallinity
- The hydroxyethyl-aminium compound forms robust hydrogen bonds with benzoate counterions, a feature shared with oxamides. However, oxamides’ dual amide groups likely enable more extensive H-bonding networks, influencing solubility and melting points .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
